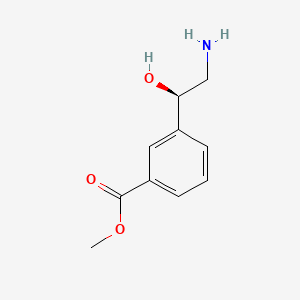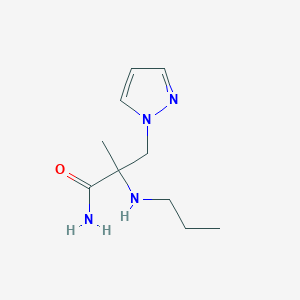
2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide is an organic compound that features a pyrazole ring, a propylamino group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the propylamino group: This step involves the alkylation of the pyrazole ring with a suitable propylamine derivative.
Formation of the propanamide backbone: This can be done by reacting the intermediate product with acryloyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide
- 2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)butanoic acid
Uniqueness
2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a propanamide backbone makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
2-methyl-2-(propylamino)-3-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-5-12-10(2,9(11)15)8-14-7-4-6-13-14/h4,6-7,12H,3,5,8H2,1-2H3,(H2,11,15) |
Clave InChI |
NPYYEEMRHRYSOE-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)(CN1C=CC=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


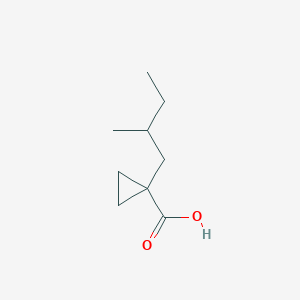
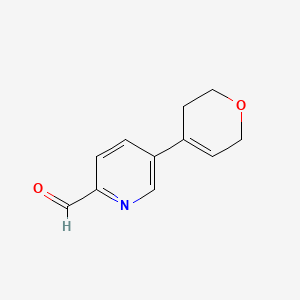
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)
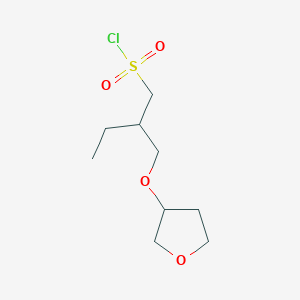
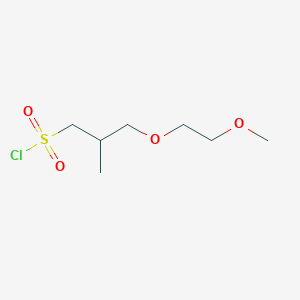
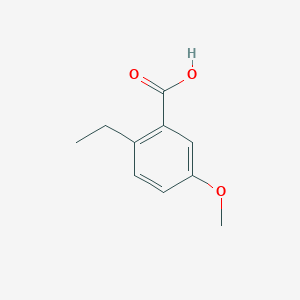
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)
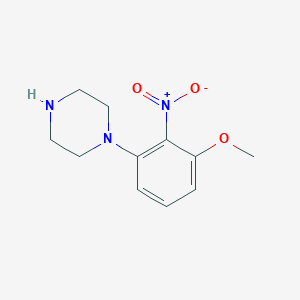
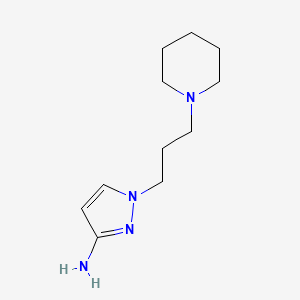
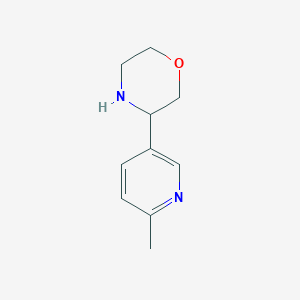
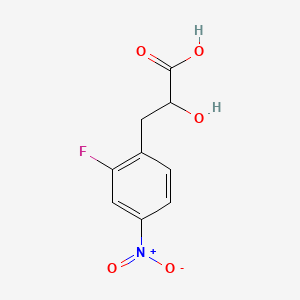
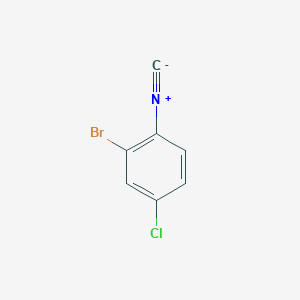
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
